molecular formula C10H22ClNO B2747716 3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride CAS No. 2287283-98-9

3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride

Cat. No.: B2747716
CAS No.: 2287283-98-9
M. Wt: 207.74
InChI Key: WRYAAPARPZDUBJ-UHFFFAOYSA-N
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Description

3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride is a chemical compound with the molecular formula C10H22ClNO and a molecular weight of 207.74 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride typically involves the reaction of cyclohexanone with 2-methylpropanol in the presence of an acid catalyst to form 3-(2-Methylpropoxy)cyclohexanone. This intermediate is then subjected to reductive amination using ammonia or an amine source, followed by hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Methylpropoxy)cyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as amine receptors. It may modulate neurotransmitter pathways by acting as an agonist or antagonist, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methylpropoxy)cyclohexan-1-amine: The base form without the hydrochloride salt.

    3-(2-Methylpropoxy)cyclohexan-1-amine;hydrobromide: A similar compound with a different halide salt.

    3-(2-Methylpropoxy)cyclohexan-1-amine;hydroiodide: Another variant with a different halide salt.

Uniqueness

Its hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its base form or other halide salts .

Properties

IUPAC Name

3-(2-methylpropoxy)cyclohexan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO.ClH/c1-8(2)7-12-10-5-3-4-9(11)6-10;/h8-10H,3-7,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYAAPARPZDUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1CCCC(C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287283-98-9
Record name 3-(2-methylpropoxy)cyclohexan-1-amine hydrochloride
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